molecular formula C11H12N2 B043601 5,7-Dimethyl-6-quinolinamine CAS No. 116632-61-2

5,7-Dimethyl-6-quinolinamine

Cat. No. B043601
M. Wt: 172.23 g/mol
InChI Key: SNLPCYJQWSWSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-6-quinolinamine is a chemical compound with a molecular formula of C12H12N2. It is also known as DMQA and is a quinoline derivative. DMQA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.

Mechanism Of Action

DMQA's mechanism of action is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. DMQA has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

DMQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. DMQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

DMQA has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to be relatively non-toxic and exhibits low cytotoxicity. However, DMQA's solubility in water is limited, which may pose challenges in certain experimental setups.

Future Directions

DMQA's potential applications in various fields make it an interesting compound for further research. Some future directions for DMQA research include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Studying its effects on other neurotransmitters and their potential therapeutic applications.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action in cancer cells.
4. Developing new synthetic routes for DMQA to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of DMQA in animal models to determine its efficacy and safety.

Synthesis Methods

DMQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-pentanedione with aniline to form 2,4-diphenyl-3-buten-2-ol, which is then cyclized with phosphorus oxychloride to give DMQA.

Scientific Research Applications

DMQA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMQA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

116632-61-2

Product Name

5,7-Dimethyl-6-quinolinamine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-6-amine

InChI

InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3

InChI Key

SNLPCYJQWSWSJA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=N2)C(=C1N)C

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1N)C

synonyms

6-Quinolinamine,5,7-dimethyl-(9CI)

Origin of Product

United States

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